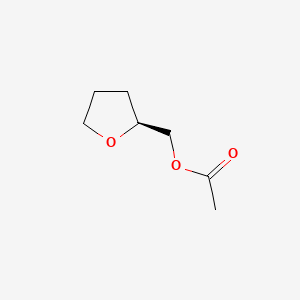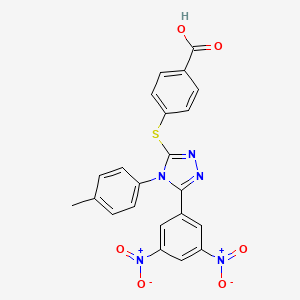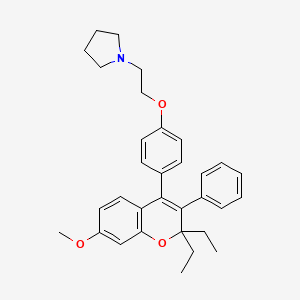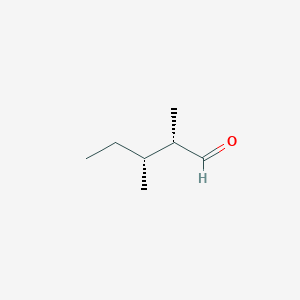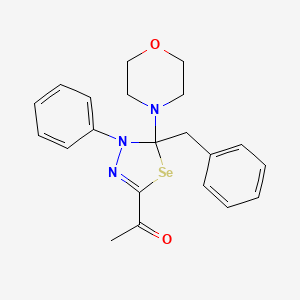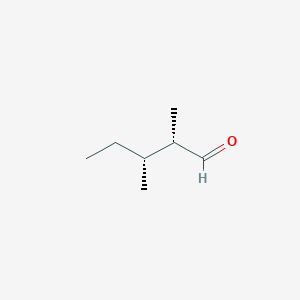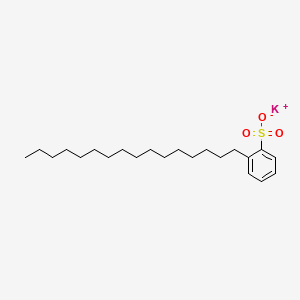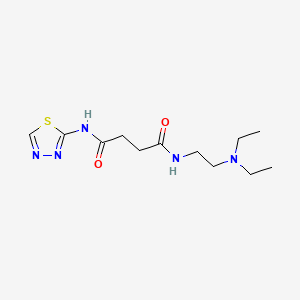
N-(2-(Diethylamino)ethyl)-N'-(1,3,4-thiadiazol-2-yl)succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-N’-(1,3,4-thiadiazol-2-yl)succinamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-N’-(1,3,4-thiadiazol-2-yl)succinamide typically involves the reaction of 1,3,4-thiadiazole derivatives with succinic anhydride and diethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-N’-(1,3,4-thiadiazol-2-yl)succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-N’-(1,3,4-thiadiazol-2-yl)succinamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-N’-(1,3,4-thiadiazol-2-yl)succinamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diethylamino)ethyl)-N’-(1,3,4-thiadiazol-2-yl)acetamide
- N-(2-(Diethylamino)ethyl)-N’-(1,3,4-thiadiazol-2-yl)benzamide
- N-(2-(Diethylamino)ethyl)-N’-(1,3,4-thiadiazol-2-yl)propionamide
Uniqueness
N-(2-(Diethylamino)ethyl)-N’-(1,3,4-thiadiazol-2-yl)succinamide is unique due to its specific structural features, such as the presence of the succinamide moiety, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications.
Properties
CAS No. |
95454-19-6 |
|---|---|
Molecular Formula |
C12H21N5O2S |
Molecular Weight |
299.40 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C12H21N5O2S/c1-3-17(4-2)8-7-13-10(18)5-6-11(19)15-12-16-14-9-20-12/h9H,3-8H2,1-2H3,(H,13,18)(H,15,16,19) |
InChI Key |
FDJMBBANKKOOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CCC(=O)NC1=NN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


